2-氨基-1-(3,4-二氟苯基)乙醇

描述

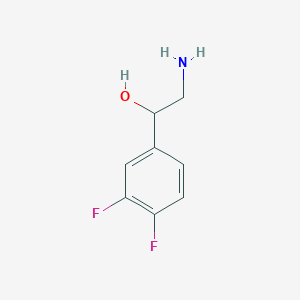

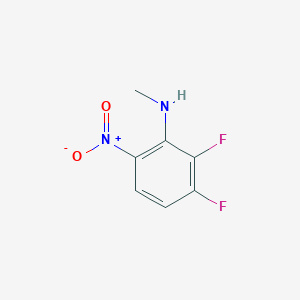

“2-Amino-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9F2NO . It is used in biochemical research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 has been described . This process involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) and demonstrates the potential of biocatalytic processes in the synthesis of such compounds .

Molecular Structure Analysis

The molecular weight of “2-Amino-1-(3,4-difluorophenyl)ethanol” is 173.16 . The InChI code for this compound is 1S/C8H9F2NO/c9-7-2-1-6 (5-8 (7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(3,4-difluorophenyl)ethanol” include a molecular weight of 173.16 . It is typically stored at room temperature .

科学研究应用

1. Bioreductive Production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol

- Summary of Application: (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) is an intermediate for the drug ticagrelor, and is manufactured via chemical approaches . The biocatalytic solution to (S)-CFPL was developed by rescreening an inventory of ketoreductases from Chryseobacterium sp. CA49 .

- Methods of Application: The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type .

- Results or Outcomes: The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .

2. Antibacterial Properties

3. Expanded Catalytic Scope of ChKRED20

- Summary of Application: ChKRED20 is an efficient and robust anti-Prelog ketoreductase that can catalyze the reduction of ketones to chiral alcohols as pharmaceutical intermediates with great industrial potential . To overcome its limitation on the bioreduction of ortho-substituted acetophenone derivatives, the X-ray crystal structure of the apo-enzyme of ChKRED20 was determined and applied to the molecular modeling and reshaping of the catalytic cavity .

- Methods of Application: The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). The mutant Mut3B was achieved with expanded catalytic scope that covered all the nine substrates tested as compared with two substrates for the wild type .

- Results or Outcomes: The mutant exhibited 13–20-fold elevated kcat/Km values relative to the wild type or to the first gain-of-activity mutant, while retaining excellent stereoselectivity toward seven of the substrates (98–> 99% ee) .

4. Gas Stream Scrubbing

- Summary of Application: Ethanolamine, a compound similar to “2-Amino-1-(3,4-difluorophenyl)ethanol”, is used in gas stream scrubbing .

5. Stereoselective Catalytic Synthesis

- Summary of Application: The compound could potentially be used in the stereoselective catalytic synthesis of bioactive compounds in natural deep eutectic solvents (NADESs) .

6. Safety Measures

未来方向

The future directions of research on “2-Amino-1-(3,4-difluorophenyl)ethanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of engineered ketoreductases with improved thermostability and activity for making bulky atorvastatin precursors has been reported .

属性

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJWXUGRWAXKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588049 | |

| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3,4-difluorophenyl)ethanol | |

CAS RN |

10145-04-7 | |

| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)